molecular formula C21H27N5O4S B2821167 Ethyl 4-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate CAS No. 869343-89-5

Ethyl 4-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate

Cat. No. B2821167
CAS RN: 869343-89-5
M. Wt: 445.54
InChI Key: YNGJQJAQWKKCES-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ethoxyphenyl group, a thiazolotriazole group, a piperazine group, and a carboxylate group . These groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be a large, complex structure due to the presence of several different functional groups . The exact structure could be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. It could potentially undergo a variety of reactions, including those typical of ethoxyphenyl groups, thiazolotriazole groups, piperazine groups, and carboxylate groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. These properties could be measured using various analytical techniques .

Scientific Research Applications

Antimicrobial Activities

Ethyl 4-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate has been explored for its antimicrobial properties. Research indicates that certain derivatives of 1,2,4-triazole, a component of this compound, show effective antimicrobial activities. These activities are particularly notable against various microorganisms, suggesting potential applications in combating microbial infections (Bektaş et al., 2007), (Fandaklı et al., 2012).

Synthesis and Characterization

The compound has been the subject of studies focusing on its synthesis and structural characterization. These studies provide valuable insights into the chemical properties and potential applications of this compound in various fields, including pharmaceuticals and materials science (Ezema et al., 2015), (Mohamed, 2021).

Biological Activities

Various studies have examined the broader biological activities of compounds containing elements of this compound. These include evaluations of antimicrobial, antilipase, and antiurease activities, highlighting the compound's potential in diverse biological applications (Başoğlu et al., 2013).

Pharmaceutical Research

In pharmaceutical research, derivatives of 1,2,4-triazole, a key component of this compound, have been synthesized and evaluated for their potential as therapeutic agents. This includes studies on antihypertensive agents and 5-HT2 antagonist activity, underscoring the compound's relevance in developing new pharmaceuticals (Bayomi et al., 1999), (Watanabe et al., 1992).

Mechanism of Action

Target of Action

It is part of a class of compounds known as triazole-pyrimidine hybrids, which have been shown to exhibit neuroprotective and anti-inflammatory properties . These compounds often target proteins involved in inflammation and neuronal damage, such as nitric oxide (NO) and tumor necrosis factor-α (TNF-α) .

Mode of Action

The compound interacts with its targets by inhibiting their activity. For instance, it has been shown to inhibit the production of NO and TNF-α in LPS-stimulated human microglia cells . This inhibition can help reduce inflammation and protect neurons from damage.

Biochemical Pathways

The compound affects several biochemical pathways related to inflammation and neuronal damage. It has been observed to inhibit the endoplasmic reticulum (ER) stress pathway, which is often activated in neurodegenerative diseases . By reducing ER stress, the compound can help protect neurons from damage. Additionally, it inhibits the NF-kB inflammatory pathway, further reducing inflammation .

Pharmacokinetics

Thiazole derivatives, which this compound is a part of, are generally known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can affect the compound’s bioavailability and distribution in the body.

Result of Action

The compound’s action results in reduced inflammation and neuronal damage. It has been shown to significantly reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound can protect neurons from apoptosis, or programmed cell death, which is often a result of ER stress.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with care and use appropriate safety measures .

Future Directions

Future research on this compound could involve studying its synthesis, structure, properties, and potential applications. It could also involve investigating its mechanism of action if it is used as a drug .

properties

IUPAC Name

ethyl 4-[(4-ethoxyphenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4S/c1-4-29-16-8-6-15(7-9-16)17(18-19(27)26-20(31-18)22-14(3)23-26)24-10-12-25(13-11-24)21(28)30-5-2/h6-9,17,27H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGJQJAQWKKCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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